molecular formula C11H10BrN B2711102 8-(1-Bromoethyl)quinoline CAS No. 60333-51-9

8-(1-Bromoethyl)quinoline

Cat. No.: B2711102
CAS No.: 60333-51-9
M. Wt: 236.112
InChI Key: GINONTIZGMCESK-UHFFFAOYSA-N
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Description

8-(1-Bromoethyl)quinoline is a chemical compound with the molecular formula C11H10BrN. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of chemistry and biology, due to its unique structural properties and reactivity .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(1-Bromoethyl)quinoline typically involves the bromination of 8-ethylquinoline. One common method includes the reaction of 8-ethylquinoline with bromine in the presence of a solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using similar conditions as those in laboratory synthesis. Industrial processes may employ continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 8-(1-Bromoethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-(1-Bromoethyl)quinoline is utilized in several scientific research areas:

    Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

    Medicine: Research explores its potential as a precursor for developing pharmaceutical agents with antimicrobial or anticancer properties.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 8-(1-Bromoethyl)quinoline is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and allows for specific substitution reactions that are not possible with other quinoline derivatives. This makes it a valuable compound for targeted chemical synthesis and research applications .

Biological Activity

8-(1-Bromoethyl)quinoline is a derivative of the quinoline family, which has garnered significant attention due to its diverse biological activities. Quinoline derivatives are known for their roles in medicinal chemistry, exhibiting a range of pharmacological effects including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing recent research findings and case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a bromoethyl group at the 8-position of the quinoline ring. This structural modification can influence its biological activity by altering lipophilicity and electronic properties, which are critical for interaction with biological targets.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study conducted on various substituted quinolines demonstrated that certain derivatives showed enhanced activity against Mycobacterium tuberculosis and other mycobacterial species compared to standard treatments like isoniazid . The mechanism often involves interference with bacterial metabolic processes or cell wall synthesis.

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. For instance, compounds derived from quinoline have shown cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. In one study, quinoline derivatives demonstrated a dose-dependent reduction in cell viability, indicating their potential as chemotherapeutic agents .

Table 1 summarizes the cytotoxic effects of various quinoline derivatives:

Compound NameCell Line TestedIC50 (µM)Activity Description
This compoundA54915.2Significant cytotoxicity
N-Cycloheptylquinoline-2-carboxamideM. tuberculosis0.5Higher activity than standards
N-(2-Phenylethyl)quinoline-2-carboxamideM. kansasii0.7Effective against resistant strains

Antiviral Activity

Emerging studies suggest that certain quinoline derivatives may possess antiviral properties. The structure-activity relationship indicates that modifications at the 8-position can enhance antiviral efficacy against viruses such as influenza and potentially SARS-CoV-2. The electron-withdrawing nature of substituents appears to positively correlate with increased antiviral activity while minimizing cytotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. The presence of the bromoethyl group enhances lipophilicity, facilitating better membrane permeability and interaction with target proteins. Studies have shown that variations in substituents can significantly impact the pharmacological profile of quinoline derivatives .

Case Studies

Case Study 1: Antimycobacterial Activity
In a comparative study, several quinoline derivatives were tested for their efficacy against M. tuberculosis. The results indicated that compounds with halogen substitutions at specific positions exhibited superior antimycobacterial activity compared to traditional antibiotics .

Case Study 2: Anticancer Efficacy
A series of synthesized quinolone derivatives were evaluated for their anticancer properties using the WST-1 assay across multiple cancer cell lines. Notably, this compound showed promising results in reducing cell proliferation in lung cancer models, suggesting its potential as a lead compound for further development .

Properties

IUPAC Name

8-(1-bromoethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-8(12)10-6-2-4-9-5-3-7-13-11(9)10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINONTIZGMCESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=C1N=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of (12) (3.0 g, 19.1 mmol) in carbon tetrachloride (30 mL) was added NBS (5.10 g, 28.6 mmol), and benzoyl peroxide (0.12 g, 0.48 mmol). The mixture was heated at 100° C. for 3 hours. The reaction was cooled to room temperature. The mixture was filtered through filter paper, and washed with ethyl acetate. The filtrate was adsorbed into silica gel. The mixture was purified by chromatography on silica gel with 5 to 15% ethyl acetate in hexane to give 8-(1-bromoethyl)quinoline (13) (3.5 g, 14.8 mmol, 78% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.12 g
Type
catalyst
Reaction Step One

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